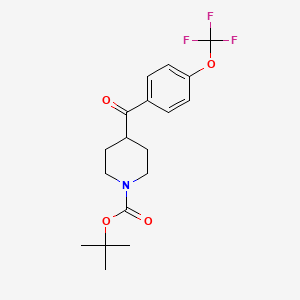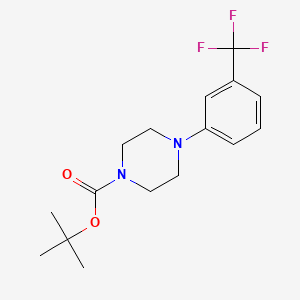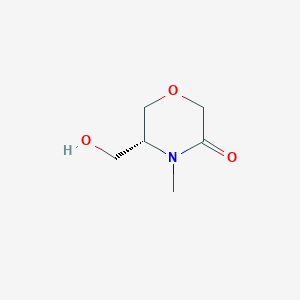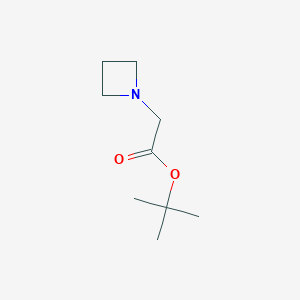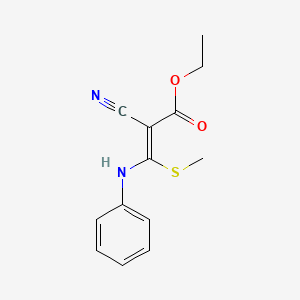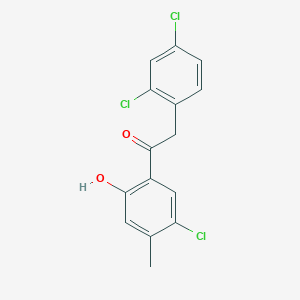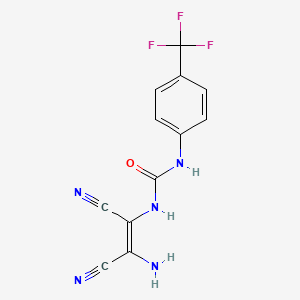
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide, also known as NAF, is an organic compound belonging to the class of nitriles. It has been used in a variety of scientific applications, such as in the synthesis of drugs and for the study of biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide has been used in a variety of scientific applications, such as in the synthesis of drugs, in the study of biochemical and physiological processes, and in the development of new materials. In particular, it has been used in the synthesis of nucleoside analogs, which are used in the study of enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins, as well as in the development of new materials for use in medical implants and other biomedical applications.
Mecanismo De Acción
The mechanism of action of N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide is not fully understood. However, it is thought to act as a nucleophile, forming a covalent bond with the substrate molecule. This bond is then cleaved by the enzyme, releasing the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide are not fully understood. However, it is known to interact with proteins and enzymes in the body, and has been shown to be toxic to certain cell lines. Additionally, it has been shown to inhibit the growth of certain bacteria, and to reduce the production of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide has several advantages for use in laboratory experiments. It is readily available, and can be prepared in a variety of concentrations. Additionally, it is relatively stable, and has a low toxicity. However, it is also relatively expensive, and can be difficult to handle due to its reactivity.
Direcciones Futuras
There are several potential future directions for research into N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug synthesis and the development of new materials. Additionally, further research into its toxicity, as well as its potential for use in medical implants and other biomedical applications, could be beneficial. Finally, further investigation into its use as a nucleophile in enzyme-catalyzed reactions could lead to new and improved drugs.
Métodos De Síntesis
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide is synthesized by the condensation of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in aqueous solution, and yields N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide in a yield of 85%. The reaction is typically carried out at room temperature, though higher temperatures can be used to increase the reaction rate.
Propiedades
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)7-1-3-8(4-2-7)19-11(21)20-10(6-17)9(18)5-16/h1-4H,18H2,(H2,19,20,21)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGQFCBKAFDID-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

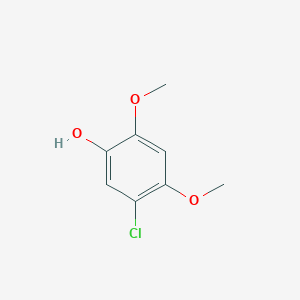

![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)


